![molecular formula C11H13BrO4S B14387615 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid CAS No. 89730-22-3](/img/structure/B14387615.png)
2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a bromine atom and a methanesulfonyl group on a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like methanesulfonyl chloride. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3-Bromo-2-methoxybenzoic acid
- 3-Bromo-5-methoxy-2-propyl-benzoic acid
- 1-Bromo-3-(methylsulfonyl)benzene
Uniqueness: 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid is unique due to the presence of both a bromine atom and a methanesulfonyl group on a propyl chain attached to the benzoic acid core
Propriétés
Numéro CAS |
89730-22-3 |
|---|---|
Formule moléculaire |
C11H13BrO4S |
Poids moléculaire |
321.19 g/mol |
Nom IUPAC |
2-(3-bromo-3-methylsulfonylpropyl)benzoic acid |
InChI |
InChI=1S/C11H13BrO4S/c1-17(15,16)10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |
Clé InChI |
GLIUJGWGWXZRQR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(CCC1=CC=CC=C1C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


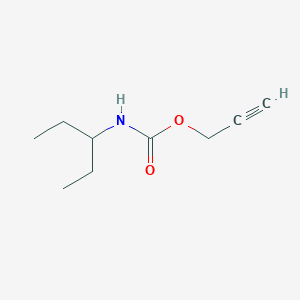
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
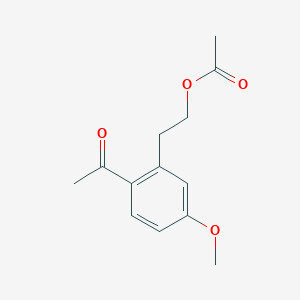
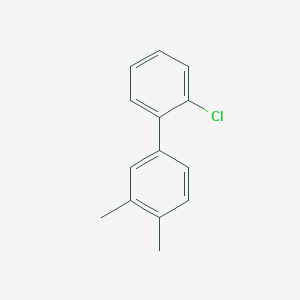

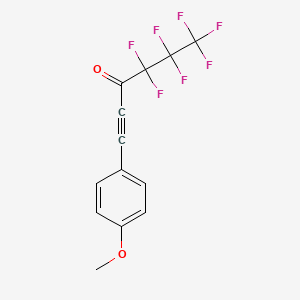
![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)
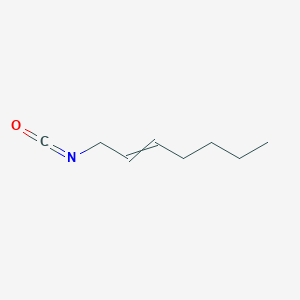

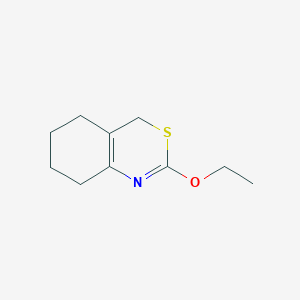
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate](/img/structure/B14387605.png)

![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)

